(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone
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Description
“(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone” is an organic compound that belongs to the family of azetidine derivatives1. It has a molecular formula of C15H21NO3S and a molecular weight of 295.41.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of “(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone”. However, it’s worth noting that theScientific Research Applications
Catalytic Asymmetric Addition
Azetidine derivatives, such as enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, have been developed for catalytic asymmetric addition to aldehydes. These compounds have shown high enantioselectivity in ethylation, methylation, arylation, and alkynylation of aldehydes, demonstrating their potential as chiral ligands in asymmetric synthesis (Wang et al., 2008).
Regioselective Epimerisation
The regioselective epimerisation of cis-3-amino-4-oxo-azetidine-2-sulphonic acid into its trans-isomer showcases the chemical versatility of azetidine derivatives. This process facilitates the preparation of novel monocyclic β-lactams with an amidosulphonic acid group, highlighting the structural manipulation capabilities of azetidine-based compounds (Cerić et al., 2000).
Aziridinone Derivatives and Antibacterial Activity
The synthesis of novel Schiff base and azetidinone derivatives and their subsequent evaluation for antibacterial activity indicate the potential of these compounds in developing new antimicrobial agents. Studies have prepared and tested azetidinone derivatives against common bacterial strains, contributing to the search for new therapeutic options (Vashi & Naik, 2004).
Glutathione-Conjugated Spiro-azetidine Metabolism
Research on AZD1979, containing a spiro-azetidine moiety, showed glutathione S-transferase-catalyzed formation of a glutathione-conjugated spiro-azetidine without prior bioactivation. This study illustrates the metabolic pathways of strained rings in drug compounds and contributes to our understanding of drug metabolism and detoxification processes (Li et al., 2019).
properties
IUPAC Name |
(3-methylphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-11(2)10-20(18,19)14-8-16(9-14)15(17)13-6-4-5-12(3)7-13/h4-7,11,14H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWNWZDSPMYXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone |
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